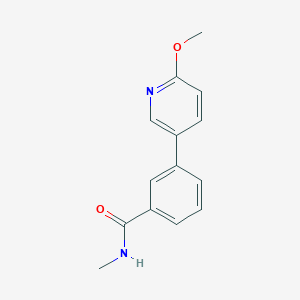

3-(6-Methoxypyridin-3-yl)-N-methylbenzamide

Description

Properties

IUPAC Name |

3-(6-methoxypyridin-3-yl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-15-14(17)11-5-3-4-10(8-11)12-6-7-13(18-2)16-9-12/h3-9H,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGODRGFDAIVKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743003 | |

| Record name | 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-23-0 | |

| Record name | Benzamide, 3-(6-methoxy-3-pyridinyl)-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(6-Methoxypyridin-3-yl)-N-methylbenzamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide

This guide provides a detailed scientific and technical overview of a robust and reproducible synthetic protocol for this compound. Designed for researchers, chemists, and professionals in drug development, this document elucidates the strategic chemical choices, provides step-by-step experimental procedures, and is grounded in established chemical principles.

Introduction and Strategic Overview

This compound is a bi-aryl scaffold of significant interest in medicinal chemistry, often serving as a core structure in the development of targeted therapeutic agents. Its synthesis involves the strategic formation of a carbon-carbon bond between a benzamide and a pyridine ring system. The most efficient and widely adopted method for constructing such a bond is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Our synthetic strategy is therefore a two-step process:

-

Amide Formation: Preparation of the key benzamide precursor, 3-bromo-N-methylbenzamide.

-

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed coupling of 3-bromo-N-methylbenzamide with 6-methoxypyridine-3-boronic acid to yield the final product.

This approach is selected for its high efficiency, functional group tolerance, and the commercial availability of the necessary starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis reveals the key disconnection at the aryl-heteroaryl C-C bond, pointing directly to a cross-coupling strategy. The amide bond is identified as a robust functional group that can be installed prior to the coupling reaction.

An In-Depth Technical Guide to 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide (CAS 1375069-23-0)

Abstract

This technical guide provides a comprehensive overview of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide (CAS 1375069-23-0), a biaryl amide compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers. It outlines plausible synthetic routes, predicts a detailed analytical profile, and explores potential biological activities based on the well-documented pharmacology of its core structural motifs: the N-methylbenzamide scaffold and the 6-methoxypyridine moiety. This guide is intended to empower researchers, scientists, and drug development professionals with a foundational understanding and practical framework for synthesizing, characterizing, and evaluating this compound and its analogs.

Introduction and Compound Overview

This compound is a chemical entity featuring a central benzamide core linked to a methoxypyridine ring. The N-methylbenzamide structure is a recognized pharmacophore present in numerous biologically active compounds, while the pyridine ring is a prevalent nitrogen heterocycle in FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in specific biological interactions.[1][2] The combination of these two fragments suggests a high potential for novel pharmacological activity.

This guide addresses the current information gap by providing a robust theoretical and practical framework. We will detail two primary, high-yield synthetic strategies: a final-step amidation and a Suzuki-Miyaura cross-coupling approach. Furthermore, we will present a predicted analytical profile, including ¹H NMR, ¹³C NMR, and mass spectrometry data, derived from spectral information of closely related analogs. Finally, we will discuss the potential therapeutic applications by examining the structure-activity relationships of similar N-methylbenzamide and methoxypyridine derivatives, which have shown promise as enzyme inhibitors and modulators of central nervous system targets.[3][4]

Physicochemical and Structural Properties

While experimental data for this compound is not extensively reported, its fundamental properties can be calculated from its structure.

| Property | Value | Source |

| CAS Number | 1375069-23-0 | Vendor Data |

| Molecular Formula | C₁₄H₁₄N₂O₂ | Calculated |

| Molecular Weight | 242.28 g/mol | Calculated |

| Appearance | Not Reported (Predicted: White to off-white solid) | Inferred |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | Not Experimentally Determined | - |

| Solubility | Not Experimentally Determined | - |

Synthesis and Methodologies

The synthesis of this compound can be approached through several reliable organic chemistry transformations. We propose two robust and versatile synthetic routes. The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.

Route A: Amide Bond Formation via Acyl Chloride

This classic and reliable route involves the preparation of the key intermediate, 3-(6-methoxypyridin-3-yl)benzoic acid, followed by its conversion to an acyl chloride and subsequent reaction with methylamine.

Experimental Protocol (Route A - Step 3: Amidation)

-

Preparation: To a solution of 3-(6-methoxypyridin-3-yl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (Et₃N, 1.5 eq).

-

Reaction: Cool the mixture to 0 °C using an ice bath. Add a solution of methylamine (CH₃NH₂, 1.3 eq, e.g., 2 M in THF) dropwise over 15 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.[5]

Route B: Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction provides an alternative route by constructing the biaryl system as the final step. This method is advantageous due to its high functional group tolerance.[6][7]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Unmasking the Molecular Target: A Technical Guide to Identifying the Biological Target of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, in-depth technical framework for elucidating the molecular target(s) of the novel compound, 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a strategic and logical workflow, emphasizing the causality behind experimental choices and the importance of self-validating systems. We will explore a multi-pronged approach, integrating computational prediction with robust experimental validation techniques, to confidently identify and characterize the protein(s) through which this compound exerts its biological effects.

Introduction: The Quest for a Target

The compound this compound represents a chemical entity with potential therapeutic value. However, without a known biological target, its development is stalled. Target identification is the process of discovering the specific molecular entity, typically a protein, with which a small molecule interacts to produce a phenotypic effect.[1] A thorough understanding of the target is paramount for optimizing lead compounds, predicting potential side effects, and ultimately developing safe and effective therapeutics.[1][2] This guide will outline a strategic, multi-step process for the de-orphaning of this compound, transforming it from a molecule with an interesting biological activity into a tool for probing biology and a potential therapeutic lead.

Phase I: In Silico Target Prediction - Charting the Probable Landscape

Before embarking on resource-intensive experimental work, in silico methods offer a cost-effective and rapid approach to generate initial hypotheses about the potential targets of this compound.[3][4] These computational techniques leverage vast databases of known ligand-target interactions to predict putative targets for a query molecule.[5]

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often have similar biological targets.

-

Chemical Similarity Searching: This technique involves screening large databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity to this compound. The known targets of these similar compounds become candidate targets for our query molecule.[5]

-

Machine Learning and Data Mining: More sophisticated algorithms can build predictive models based on the physicochemical properties and structural features of a vast number of compounds and their known targets.[4][5] These models can then predict the probability of our compound interacting with a panel of known targets.

Structure-Based Approaches

If a three-dimensional structure of a potential target protein is available, we can use docking simulations.

-

Panel Docking: This involves computationally "docking" the 3D structure of this compound into the binding sites of a large panel of proteins.[3] The quality of the fit, or "docking score," can suggest potential interactions.

The output of this in silico phase is not a definitive answer but a prioritized list of candidate targets, which will guide the subsequent experimental validation.

Table 1: Representative In Silico Target Prediction Tools

| Tool | Approach | Key Features |

| SwissTargetPrediction | Ligand-based (2D/3D similarity) | Free web server, provides a ranked list of most probable targets. |

| TargetHunter | Ligand-based (chemogenomics) | Web-based tool that explores chemogenomical databases.[5] |

| SuperPred | Ligand-based (machine learning) | Predicts target class and off-targets. |

| AutoDock | Structure-based (docking) | Widely used for docking a ligand to a single protein structure. |

Phase II: Experimental Target Identification - Capturing the Interacting Partners

With a list of putative targets in hand, the next phase involves direct experimental approaches to identify the proteins that physically interact with this compound in a biological context. These methods can be broadly categorized into affinity-based and label-free approaches.[1][6]

Affinity-Based Approaches: Fishing for Targets

These techniques rely on modifying the compound of interest to "bait" and capture its binding partners.[7][8]

This is a classic and powerful method for target identification.[9][10] The core principle involves immobilizing this compound onto a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a complex protein mixture, such as a cell lysate.[7] Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[10]

Workflow for Affinity Chromatography

Caption: Workflow for Affinity Chromatography-based Target Identification.

Detailed Protocol: On-Bead Affinity Chromatography

-

Probe Synthesis:

-

Synthesize an analog of this compound with a linker at a position determined not to be critical for its biological activity.

-

Covalently attach the linker-modified compound to activated agarose beads.

-

-

Protein Extraction:

-

Prepare a cell lysate from a relevant cell line or tissue that exhibits a phenotypic response to the compound.

-

-

Affinity Pulldown:

-

Incubate the affinity matrix with the cell lysate to allow for binding.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a denaturing buffer.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the mass spectra against a protein database.

-

This technique introduces a photoreactive group onto the small molecule.[11] Upon exposure to UV light, the probe covalently cross-links to its binding partners in close proximity, providing a more stable interaction for subsequent purification and identification.[10][11]

Label-Free Approaches: Detecting Engagement in a Native State

A significant advantage of label-free methods is that they do not require chemical modification of the compound, thus avoiding potential alterations to its binding properties.[1]

CETSA is based on the principle that the binding of a ligand to a protein alters the protein's thermal stability.[12][13] In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures.[14] The aggregation and precipitation of unfolded proteins are then separated from the soluble fraction. The amount of the target protein remaining in the soluble fraction at different temperatures is quantified, often by Western blotting or mass spectrometry.[12] A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.[14][15]

Workflow for CETSA

Caption: Workflow for Target Validation using CRISPR-Cas9.

Biochemical and Biophysical Assays

Once a target is validated genetically, further characterization of the interaction is necessary.

-

Enzymatic Assays: If the identified target is an enzyme, a direct in vitro assay should be performed to determine if this compound modulates its activity.

-

Surface Plasmon Resonance (SPR): This technique can be used to quantify the binding affinity and kinetics (kon, koff) of the compound to the purified target protein in real-time.

Table 2: Summary of Target Identification and Validation Methods

| Method | Principle | Strengths | Limitations |

| Affinity Chromatography | Immobilized compound captures binding partners. [9] | Direct identification of binding proteins. | Requires compound modification; can have non-specific binders. [8] |

| CETSA | Ligand binding alters protein thermal stability. [13] | Label-free; can be done in live cells. [15] | Not all proteins show a thermal shift; can be low-throughput. |

| CRISPR Screening | Genetic perturbation to identify genes that modulate compound sensitivity. [16] | Unbiased, genome-wide approach. | Can be complex and resource-intensive. |

| SPR | Measures changes in refractive index upon binding to a sensor surface. | Provides quantitative binding kinetics. | Requires purified protein; can be expensive. |

Conclusion: A Path Forward

The identification of the biological target of this compound is an achievable goal through a systematic and multi-faceted approach. By integrating in silico prediction with robust experimental techniques such as affinity chromatography, CETSA, and CRISPR-based validation, researchers can build a compelling case for a specific molecular target. This in-depth understanding of the compound's mechanism of action is the cornerstone of its future development as a valuable research tool or a novel therapeutic agent.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.

- In Silico Target Prediction - Creative Biolabs.

- Target Identification and Validation (Small Molecules) - University College London. University College London.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate.

- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - NIH. (2013, January 5).

- Affinity Chromatography - Creative Biolabs.

- In Silico Target Prediction for Small Molecules - PubMed. PubMed.

- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. ACS Chemical Biology.

- Chemoproteomics Workflows | Thermo Fisher Scientific - US. Thermo Fisher Scientific.

- Affinity-based target identification for bioactive small molecules - RSC Publishing. RSC Publishing.

- Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Chemspace.

- CRISPR screening and its applications in drug discovery - Lonza Bioscience. Lonza Bioscience.

- Innovative CRISPR Screening Promotes Drug Target Identification | ACS Central Science. (2022, October 27). ACS Central Science.

- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC. (2024, July 23). PubMed Central.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. PubMed Central.

- Explore the role of CRISPR gene editing in target valid

- CRISPR for Disease Modeling and Target Discovery. Discovery On Target.

- High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022, February 4). SLAS TECHNOLOGY.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).

- Chemical Proteomics for Target Validation - World Preclinical Congress. World Preclinical Congress.

- Target deconvolution techniques in modern phenotypic profiling - PMC. (2013, January 18). PubMed Central.

- Small molecule target identification using photo-affinity chromatography - PMC. (2019, March 15). PubMed Central.

- CETSA. CETSA.

- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). News-Medical.Net.

Sources

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 8. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CETSA [cetsa.org]

- 14. news-medical.net [news-medical.net]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]

3-(6-Methoxypyridin-3-yl)-N-methylbenzamide mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide

Preamble: Charting a Course for a Novel Chemical Entity

The compound this compound represents a novel chemical entity for which the mechanism of action (MOA) is not yet publicly elucidated. This guide is therefore structured not as a review of existing data, but as a strategic and methodological blueprint for researchers and drug development professionals. It outlines a comprehensive, multi-phase approach to systematically determine the biological target(s), validate engagement, and characterize the downstream cellular consequences of this compound. We will proceed under the hypothesis that its structural motifs—a methoxypyridine ring and a benzamide core, prevalent in many kinase inhibitors—suggest a potential role in modulating cellular signaling pathways.[1][2][3][4] This document provides the scientific rationale and detailed protocols necessary to move from an unknown compound to a well-characterized molecular agent.

Phase 1: Unbiased Target Identification and In-Cellulo Engagement

The foundational step in characterizing any new small molecule is to identify its direct binding partners within the complex milieu of the cell. This confirms that the compound physically interacts with a target in its native environment, a critical step for validating any subsequent biological effects.[5][6] We will employ the Cellular Thermal Shift Assay (CETSA) as our primary method, a powerful technique that measures ligand-induced changes in protein thermal stability.[7][8][9][10][11][12]

Core Principle of CETSA

The binding of a small molecule to its protein target often confers thermodynamic stability.[10][11] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein, being more stable, will require a higher temperature to unfold. CETSA quantifies the amount of soluble protein remaining at various temperatures, allowing for the detection of this "thermal shift" in the presence of a binding compound.[12][13]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram and protocol outline the standard workflow for an initial CETSA screen to identify target engagement.

Caption: CETSA workflow for identifying target engagement.

Detailed Protocol: CETSA with Western Blot Detection

This protocol is designed to assess the thermal stabilization of a candidate protein target.

-

Cell Culture and Treatment:

-

Seed a suitable human cell line (e.g., HEK293T, HeLa) and grow to approximately 80% confluency.

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

-

Divide the cell suspension into two pools: one for vehicle control (e.g., 0.1% DMSO) and one for treatment with this compound (e.g., at 10x the expected IC50). Incubate for 1 hour at 37°C.

-

-

Heating Step:

-

Aliquot 50 µL of the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.

-

Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include a 37°C control.

-

-

Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[11]

-

-

Detection and Analysis:

-

Carefully collect the supernatant (soluble protein fraction) from each tube.

-

Quantify the total protein concentration (e.g., via BCA assay) to ensure equal loading.

-

Analyze the abundance of the target protein in each sample by Western blot using a specific primary antibody.

-

Quantify the band intensities and normalize them to the 37°C sample.

-

Plot the normalized soluble protein fraction against temperature for both vehicle and compound treatments to generate thermal melt curves. A rightward shift in the curve for the compound-treated sample indicates target engagement.[8]

-

Phase 2: In Vitro Target Validation and Selectivity Profiling

Once a putative target is identified via an unbiased method like CETSA, the next crucial step is to validate this interaction using a purified, cell-free system. This confirms direct binding and allows for the precise quantification of inhibitory potency (e.g., IC50). Given the compound's structure, an in vitro kinase assay is a logical validation step.[14]

Core Principle of In Vitro Kinase Assays

These assays measure the enzymatic activity of a purified kinase.[15] The kinase transfers a phosphate group from ATP to a specific substrate (peptide or protein). The effect of an inhibitor is quantified by measuring the reduction in substrate phosphorylation. Common detection methods include radiolabeling (using ³²P-ATP) or luminescence-based ATP detection.[16][17]

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates the process for determining the IC50 of our compound against a purified kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

-

Prepare a solution containing the purified kinase and its specific substrate in kinase buffer.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of the kinase/substrate solution to each well.

-

Add 2.5 µL of the serially diluted compound or vehicle control to the appropriate wells.

-

Include "no kinase" wells for background correction and "vehicle only" wells for 100% activity control.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells.

-

Incubate the plate at room temperature for 1 hour.

-

-

Signal Detection:

-

Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background (no kinase control) from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Hypothetical Kinase Selectivity Panel

To understand the compound's specificity, it should be screened against a panel of kinases. The results can be summarized in a table.

| Kinase Target | IC50 (nM) |

| Target X | 15 |

| Kinase A | 1,250 |

| Kinase B | >10,000 |

| Kinase C | 850 |

| Kinase D | 5,300 |

| Kinase E | >10,000 |

This table presents hypothetical data for illustrative purposes.

Phase 3: Mapping the Downstream Signaling Pathway

Confirming the direct target and its potency is not the endpoint. A complete MOA profile requires understanding how target engagement translates into a cellular response. This involves mapping the downstream signaling cascade.[18][19]

Hypothetical Signaling Pathway and Point of Inhibition

If our compound is confirmed to inhibit "Target X," a hypothetical kinase, we can visualize its place in a signaling cascade. Techniques like phospho-specific Western blotting or quantitative phosphoproteomics would be used to validate the modulation of downstream substrates.

Caption: Inhibition of Target X by the compound blocks the signaling cascade.

By following this structured, three-phase approach—from unbiased target discovery to in vitro validation and downstream pathway mapping—researchers can build a robust and comprehensive understanding of the mechanism of action for a novel compound like this compound.

References

-

In vitro kinase assay. (2023). Protocols.io. [Link]

-

Weichert, J., & Grote, P. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]

-

Le, T., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]

-

Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]

-

Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

-

Kaiser, P., & Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]

-

Chen, R. Y., & White, A. D. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]

-

Wu, J. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

-

Satoh, A., et al. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Geng, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [Link]

-

Qu, C., et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[7][8][15]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry. [Link]

-

Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl). PubChem. [Link]

-

Babkov, D. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]

-

Watterson, S. H., et al. (2011). Novel tricyclic inhibitors of IKK2: discovery and SAR leading to the identification of 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide (BMS-066). Bioorganic & Medicinal Chemistry Letters. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem. [Link]

-

An, Y., & Yu, J. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Reviews. [Link]

Sources

- 1. Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]

- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. news-medical.net [news-medical.net]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In vitro kinase assay [protocols.io]

- 16. In vitro kinase assay [bio-protocol.org]

- 17. revvity.com [revvity.com]

- 18. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]

- 19. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

solubility and stability of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide

An In-depth Technical Guide to the Solubility and Stability of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility and stability are foundational pillars that dictate a compound's formulation, bioavailability, and overall clinical efficacy. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the , a novel compound with potential therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only step-by-step protocols but also the underlying scientific principles, ensuring a robust and well-understood analytical workflow. The experimental designs described herein are aligned with the best practices and guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3]

A Note on the Subject Compound: As of the writing of this guide, this compound is considered a new chemical entity with limited publicly available data. Therefore, this guide serves as a prospective framework for its comprehensive analysis, based on established scientific principles. The hypothesized structure is presented below:

-

Chemical Structure:

-

A benzamide core

-

An N-methyl group on the amide nitrogen

-

A 6-methoxypyridin-3-yl substituent at the 3-position of the benzene ring

-

Part 1: Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[4][5] Poor solubility can significantly hinder the development of a promising drug candidate.[5] This section outlines the protocols for a comprehensive solubility assessment of this compound.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the gold standard for this determination.[6][7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values, typically covering the physiological range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[6]

-

Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that precipitates from a supersaturated solution, often prepared by diluting a high-concentration stock solution in an organic solvent (like DMSO) into an aqueous buffer. This is a high-throughput method useful in early discovery.[4][8]

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add small aliquots of the stock solution to aqueous buffers in a microtiter plate.

-

Incubation: Allow the plate to stand for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity of each well using nephelometry or determine the concentration of the dissolved compound after filtration.[8]

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for developing synthetic routes, purification strategies, and formulation approaches.

Experimental Protocol: Organic Solvent Solubility

-

Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane).

-

Sample Preparation: Add a known amount of the compound to a specific volume of each solvent.

-

Observation: Visually inspect for complete dissolution at room temperature. If not fully dissolved, gently warm the mixture and observe.

-

Quantification (Optional): For a more precise measurement, prepare saturated solutions and quantify the concentration using HPLC.[10]

Data Presentation: Solubility Profile

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 0.1 N HCl | 1.2 | 25 | [Data] | Thermodynamic |

| Acetate Buffer | 4.5 | 25 | [Data] | Thermodynamic |

| Phosphate Buffer | 6.8 | 25 | [Data] | Thermodynamic |

| Phosphate Buffer | 7.4 | 25 | [Data] | Thermodynamic |

| Water | ~7.0 | 25 | [Data] | Thermodynamic |

| Methanol | N/A | 25 | [Data] | Gravimetric/HPLC |

| Ethanol | N/A | 25 | [Data] | Gravimetric/HPLC |

| Acetonitrile | N/A | 25 | [Data] | Gravimetric/HPLC |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Part 2: Stability Analysis and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] Forced degradation studies are a critical component of this, helping to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[11][12][13][14]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15][16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15][16][17]

Method Development Strategy:

-

Column and Mobile Phase Screening: Start with a reversed-phase C18 column and a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate for better peak shape).

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see section 2.2) to ensure the method can separate the parent compound from all significant degradation products.

-

Method Optimization: Adjust parameters such as gradient slope, flow rate, and column temperature to achieve optimal resolution and analysis time.[16]

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify the likely degradation products.[14][18] The goal is to achieve 5-20% degradation of the API.[11][18]

Experimental Protocols: Forced Degradation Conditions

-

Acid Hydrolysis:

-

Dissolve the compound in 0.1 N HCl.

-

Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in 0.1 N NaOH.

-

Maintain at room temperature or gently heat (e.g., 40°C) for a specified time.

-

At each time point, withdraw an aliquot, neutralize it, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep at room temperature for a specified time.

-

At each time point, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analyze the samples by HPLC, comparing them to a dark control.

-

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Conditions | Time (hours) | Assay of Parent (%) | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | [Data] | [Data] | [Data] |

| Base Hydrolysis | 0.1 N NaOH, 40°C | 8 | [Data] | [Data] | [Data] |

| Oxidation | 3% H₂O₂, RT | 24 | [Data] | [Data] | [Data] |

| Thermal | 80°C, Solid | 72 | [Data] | [Data] | [Data] |

| Photolytic | ICH Q1B | - | [Data] | [Data] | [Data] |

Visualization: Forced Degradation and SIM Development Workflow

Caption: Workflow for Forced Degradation and SIM Development.

Formal (ICH) Stability Studies

Once a suitable formulation and packaging are identified, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.[1][2][19]

Experimental Protocol: Long-Term and Accelerated Stability

-

Batch Selection: Use at least three primary batches of the drug substance.[20]

-

Packaging: Store the substance in a container closure system that simulates the proposed packaging for storage and distribution.[3]

-

Storage Conditions:

-

Testing Frequency:

-

Tests: At each time point, test for appearance, assay, degradation products, and other relevant physical and chemical properties.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable aspect of pharmaceutical development. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating these studies early in the development process, researchers can make informed decisions regarding formulation strategies, packaging, and storage conditions, ultimately de-risking the path to clinical application and ensuring the delivery of a safe and effective drug product.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- A practical guide to forced degradation and stability studies for drug substances. Concept Life Sciences.

- Forced Degradation Studies for Drug Substances & Drug Products- Scientific Consider

- A Guide to ICH Stability Storage and Testing for Pharmaceuticals. UPM Pharmaceuticals.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- Development of forced degradation and stability indicating studies of drugs—A review.

- ICH guideline for stability testing. Slideshare.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Stability Indicating HPLC Method Development –A Review. IJTSRD.

- Annex 4.

- Stability Indicating HPLC Method Development and Valid

- Solubility and chemical quantific

- Solving solubility issues in modern APIs. TAPI.

- API Solubility and Partition Coefficient.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central.

- Solubility & Method for determin

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. upm-inc.com [upm-inc.com]

- 3. Ich guideline for stability testing | PPTX [slideshare.net]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. who.int [who.int]

- 7. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. improvedpharma.com [improvedpharma.com]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. onyxipca.com [onyxipca.com]

- 12. veeprho.com [veeprho.com]

- 13. article.sapub.org [article.sapub.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijtsrd.com [ijtsrd.com]

- 16. scispace.com [scispace.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 20. snscourseware.org [snscourseware.org]

An In-depth Technical Guide to the Potential Therapeutic Applications of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide

Disclaimer: The following technical guide explores the potential therapeutic applications of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide based on a comprehensive analysis of its structural motifs and the known biological activities of analogous compounds. As of the date of this publication, there is a notable absence of direct preclinical or clinical data for this specific molecule in the public domain. Therefore, the applications and mechanisms described herein are hypothetical and intended to serve as a roadmap for future research and drug discovery efforts.

Introduction

This compound is a small molecule featuring a central benzamide scaffold substituted with a methoxypyridine moiety. While this compound is commercially available for research purposes, its biological activity and therapeutic potential remain largely unexplored. This guide aims to deconstruct the molecule's key structural features—the N-methylbenzamide core and the 6-methoxypyridine substituent—to postulate its most promising therapeutic applications. By examining the established pharmacology of structurally related compounds, we can infer plausible mechanisms of action and design a strategic experimental framework to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in exploring the latent therapeutic value of this and similar chemical entities.

The N-methylbenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of clinically relevant agents with diverse biological activities, including anticancer, antipsychotic, and antimicrobial effects.[1][2][3] The pyridine ring is also a ubiquitous pharmacophore found in numerous FDA-approved drugs, contributing to target binding and favorable pharmacokinetic properties.[4][5] The methoxy group, in particular, can significantly influence a molecule's metabolic stability and binding affinity.[6] The convergence of these three structural elements in this compound suggests a high probability of interesting biological activity. This guide will explore three primary hypothetical therapeutic avenues: oncology, central nervous system (CNS) disorders, and infectious diseases.

Hypothesized Therapeutic Application 1: Oncology

The benzamide and pyridine moieties are present in numerous anticancer agents.[3][7] Therefore, it is reasonable to hypothesize that this compound may possess antiproliferative properties.

Postulated Mechanism of Action: Inhibition of Tubulin Polymerization or Histone Deacetylase (HDAC)

Many N-substituted benzamides have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[3] These agents bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. Alternatively, the benzamide scaffold is a known zinc-binding group present in several HDAC inhibitors.[7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.

Caption: Hypothesized anticancer mechanisms of action.

Proposed Experimental Workflow for Validation

A systematic approach is required to validate the hypothesized anticancer activity.

Caption: Experimental workflow for oncology validation.

Detailed Protocol: In Vitro Antiproliferative Assay (MTT)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media and conditions.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Hypothetical Quantitative Data

| Cancer Cell Line | Hypothesized IC50 (µM) |

| MCF-7 (Breast) | 8.5 |

| HCT116 (Colon) | 5.2 |

| A549 (Lung) | 12.1 |

| K562 (Leukemia) | 3.8 |

Hypothesized Therapeutic Application 2: Central Nervous System (CNS) Disorders

N-methylbenzamide derivatives have been investigated as modulators of CNS targets.[1][8] The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for CNS activity, and the physicochemical properties of the title compound suggest this is plausible.

Postulated Mechanism of Action: PDE10A Inhibition or Nav1.1 Modulation

Phosphodiesterase 10A (PDE10A) is highly expressed in the basal ganglia, and its inhibition has been explored as a therapeutic strategy for schizophrenia and Huntington's disease.[1] Several N-methylbenzamide analogs have shown potent PDE10A inhibitory activity.[1] Additionally, 2-methylbenzamide derivatives have been identified as modulators of the voltage-gated sodium channel Nav1.1, which is implicated in epilepsy and other neurological disorders.[8][9]

Caption: Hypothesized CNS mechanisms of action.

Proposed Experimental Workflow for Validation

Caption: Experimental workflow for CNS validation.

Detailed Protocol: PDE10A Inhibition Assay

-

Reagents: Obtain recombinant human PDE10A, cAMP or cGMP substrate, and a detection reagent (e.g., based on fluorescence polarization or luminescence).

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations, followed by the PDE10A enzyme.

-

Initiation: Start the reaction by adding the cyclic nucleotide substrate.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Hypothetical Quantitative Data

| Target | Hypothesized IC50 (nM) |

| PDE10A | 150 |

| Nav1.1 | 850 (as a modulator) |

Hypothesized Therapeutic Application 3: Infectious Diseases

The pyridine scaffold is a cornerstone in the development of antibacterial and antifungal agents.[4] Furthermore, some benzamide derivatives have demonstrated antimicrobial properties.[2]

Postulated Mechanism of Action: Inhibition of Essential Bacterial/Fungal Enzymes

The specific mechanism would depend on the pathogen. In bacteria, the compound could potentially inhibit essential enzymes involved in cell wall synthesis, DNA replication (e.g., gyrase), or metabolic pathways. In fungi, it could target enzymes in the ergosterol biosynthesis pathway or other critical cellular processes. The 6-methoxypyridine moiety is notably present in the antitubercular drug bedaquiline, suggesting a potential role in targeting mycobacteria.[10]

Caption: Hypothesized antimicrobial mechanism of action.

Proposed Experimental Workflow for Validation

Sources

- 1. N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Bioactivity Screening of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide

Foreword: Charting the Unseen—A Strategic Approach to Bioactivity Screening

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is one of meticulous investigation and strategic decision-making. The preliminary bioactivity screening is the crucial first step in this odyssey, a foundational assessment that dictates the future trajectory of research and development. This guide provides a comprehensive, technically grounded framework for the initial biological evaluation of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide , a compound of interest with structural motifs suggestive of potential kinase or receptor modulation. Our approach is not a rigid checklist but a dynamic, decision-based workflow designed to efficiently uncover and characterize its primary biological effects. We will proceed with a tiered screening cascade, beginning with broad assessments of cytotoxicity to establish a therapeutic window, followed by hypothesis-driven assays informed by the compound's structural features. Every protocol herein is presented with the underlying scientific rationale, ensuring that each experimental step is a deliberate inquiry into the compound's potential pharmacological relevance.

Part 1: Foundational Assessment—Determining the Therapeutic Window

Before delving into specific mechanisms of action, it is paramount to ascertain the cytotoxic profile of this compound. This initial step is critical for distinguishing true pharmacological effects from non-specific toxicity and for determining the appropriate concentration range for subsequent, more sensitive assays. A compound that exhibits potent activity in a primary screen but is broadly cytotoxic is unlikely to be a viable therapeutic candidate.

In Vitro Cytotoxicity Profiling

We will employ two robust and widely accepted methods for assessing cytotoxicity across a panel of representative human cell lines. The selection of cell lines should ideally cover different tissue origins to identify any potential tissue-specific toxicity.

Table 1: Proposed Cell Line Panel for Initial Cytotoxicity Screening

| Cell Line | Tissue of Origin | Rationale |

| A549 | Lung Carcinoma | Representative of epithelial cancers. |

| MCF-7 | Breast Adenocarcinoma | A well-characterized hormone-responsive cancer cell line. |

| HCT116 | Colon Carcinoma | A common model for colorectal cancer. |

| HEK293 | Human Embryonic Kidney | Often used as a model for normal human cells to assess general toxicity. |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

-

Cell Seeding: Plate the selected cell lines in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours.

-

MTT Incubation: Following the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Part 2: Hypothesis-Driven Bioactivity Screening

Based on the structural alerts within this compound, particularly the methoxypyridine and benzamide moieties, we can hypothesize potential interactions with cellular signaling pathways, such as those regulated by kinases or G-protein coupled receptors.[2][3] The following assays are designed to probe these potential activities.

Kinase Inhibition Profiling

The presence of a pyridine ring, a common scaffold in many kinase inhibitors, warrants an investigation into the compound's potential to inhibit protein kinases. The PI3K/mTOR pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer.[4]

-

Assay Principle: A biochemical assay utilizing purified recombinant PI3K and mTOR enzymes and a fluorescently labeled substrate. Inhibition of kinase activity results in a decrease in the fluorescent signal.

-

Reaction Setup: In a 384-well plate, combine the purified PI3Kα or mTOR enzyme, the substrate (e.g., PIP₂ for PI3K), and ATP.

-

Compound Addition: Add varying concentrations of this compound to the reaction wells. Include a known PI3K/mTOR inhibitor as a positive control (e.g., BEZ235) and a vehicle control (DMSO).

-

Incubation and Detection: Incubate the plate at room temperature to allow the kinase reaction to proceed. Stop the reaction and add a detection reagent that specifically binds to the phosphorylated product, generating a fluorescent signal.

-

Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a wide range of diseases. Macrophages play a central role in the inflammatory response, and their activation by lipopolysaccharide (LPS) leads to the production of inflammatory mediators like nitric oxide (NO).[5]

-

Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate and allow them to adhere overnight.[5]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS with a known anti-inflammatory agent like dexamethasone).[5]

-

Incubation: Incubate the plates for 24 hours.[5]

-

NO Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure the observed NO reduction is not due to cytotoxicity.[5]

Part 3: Data Interpretation and Workflow Visualization

The preliminary screening data should be systematically analyzed to guide the next steps in the drug discovery process.[6][7][8]

Table 2: Summary of Preliminary Bioactivity Data for this compound

| Assay | Cell Line/Target | Endpoint | Result (IC₅₀/EC₅₀) |

| Cytotoxicity (MTT) | A549 | Cell Viability | |

| Cytotoxicity (MTT) | MCF-7 | Cell Viability | |

| Cytotoxicity (MTT) | HCT116 | Cell Viability | |

| Cytotoxicity (MTT) | HEK293 | Cell Viability | |

| Kinase Inhibition | PI3Kα | Enzyme Activity | |

| Kinase Inhibition | mTOR | Enzyme Activity | |

| Anti-inflammatory | RAW 264.7 | NO Production |

Logical Progression and Decision Making

The results from this initial screening will inform the subsequent stages of investigation.

-

High Cytotoxicity (IC₅₀ < 10 µM) across all cell lines: Suggests general toxicity and may deprioritize the compound unless a specific cancer cell line shows significantly higher sensitivity.

-

Selective Cytotoxicity: If the compound shows potent cytotoxicity in a specific cancer cell line but not in normal cells (HEK293), it warrants further investigation into the mechanism of cell death (e.g., apoptosis assays).

-

Potent Kinase Inhibition (IC₅₀ < 1 µM): This would be a significant finding, prompting further studies to confirm the target and elucidate the mechanism of action, including western blotting to assess the phosphorylation status of downstream targets like AKT.[4]

-

Significant Anti-inflammatory Activity: If the compound effectively inhibits NO production without cytotoxicity, further investigation into its effects on other inflammatory mediators (e.g., cytokines like TNF-α and IL-6) would be warranted.

Visualizing the Workflow

Caption: A streamlined workflow for the preliminary bioactivity screening of novel compounds.

Conclusion: From Screening to Insight

This technical guide outlines a robust and scientifically sound strategy for the preliminary bioactivity screening of this compound. By systematically evaluating its cytotoxic, kinase inhibitory, and anti-inflammatory potential, researchers can gain crucial insights into its pharmacological profile. The data generated from this initial cascade will be instrumental in making informed decisions about the future of this compound in the drug discovery pipeline, paving the way for more in-depth mechanistic studies and potential lead optimization. The principles and protocols detailed herein are designed to maximize the acquisition of meaningful data while adhering to the highest standards of scientific integrity.

References

- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin. Benchchem.

- Screening and identification of novel biologically active natural compounds.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ACS Publications.

- Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed. PubMed.

- Drug Discovery and Development: A Step-By-Step Process | ZeClinics. ZeClinics.

- The Drug Discovery Process: What Is It and Its Major Steps - Blog.

- Screening Strategies Used in Drug Discovery | Technology Networks. Technology Networks.

- Drug Discovery Workflow - What is it? - Vipergen. Vipergen.

- Screening and identification of novel biologically active natural compounds - ResearchGate. ResearchGate.

- Preliminary Screening of Drug Candidate - Creative Biolabs. Creative Biolabs.

- N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751) | 331240-66-5.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. National Center for Biotechnology Information.

- Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist - PubMed. PubMed.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed. PubMed.

Sources

- 1. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 7. blog.biobide.com [blog.biobide.com]

- 8. Drug Discovery Workflow - What is it? [vipergen.com]

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide

Abstract

This technical guide provides a comprehensive framework for the strategic design, synthesis, and biological evaluation of structural analogs of 3-(6-methoxypyridin-3-yl)-N-methylbenzamide. While this specific molecule has shown limited activity in certain screens, its scaffold represents a valuable starting point for medicinal chemistry campaigns targeting a range of biological endpoints. We will dissect the core structure, explore rationale-driven bioisosteric modifications to enhance pharmacological properties, and provide detailed, actionable protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical space for the discovery of novel therapeutic agents.

Introduction: The Core Scaffold and the Rationale for Analogs

The compound this compound is a bi-aryl structure featuring a methoxypyridine ring linked to an N-methylbenzamide moiety. This arrangement of hydrogen bond donors, acceptors, and aromatic systems is common in biologically active molecules. However, initial screenings of this specific compound against panels such as Mycobacterium tuberculosis QcrB have shown a lack of significant activity.[1] In drug discovery, such an outcome is not a failure but rather a starting point. The core scaffold may possess suboptimal physicochemical properties, poor target engagement, or metabolic liabilities that mask its potential.

The development of structural analogs is a cornerstone of lead optimization. By systematically modifying the parent structure, we can interrogate the structure-activity relationship (SAR) to enhance:

-

Potency and Efficacy: Improve binding affinity and functional activity at a biological target.

-

Selectivity: Minimize off-target effects by refining the molecule's interaction profile.

-

Pharmacokinetics (ADME): Optimize absorption, distribution, metabolism, and excretion properties, such as increasing metabolic stability or oral bioavailability.

-

Physicochemical Properties: Modulate solubility, lipophilicity, and other characteristics to improve "drug-likeness."

-

Novelty: Generate new intellectual property.

This guide will proceed through the logical workflow of a medicinal chemistry program, from initial scaffold analysis to the generation of actionable biological data.

Caption: A typical lead optimization workflow in drug discovery.

Core Scaffold Analysis and Bioisosteric Replacement Strategy

The lead compound can be dissected into three key fragments for systematic modification: (A) the N-methylbenzamide "tail," (B) the central phenyl ring, and (C) the 6-methoxypyridin-3-yl "head."

The N-methylbenzamide Moiety (Fragment A)

The secondary amide is a crucial functional group, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). However, amides can be susceptible to hydrolysis by proteases and esterases, potentially limiting their in vivo half-life. Bioisosteric replacement is a powerful strategy to address this while maintaining or improving biological activity.[2][3][4]

Table 1: Bioisosteric Replacements for the N-methylbenzamide Group

| Bioisostere | Rationale & Key Features | Representative References |

|---|---|---|

| 1,2,4-Oxadiazole | Metabolically stable amide mimic. Modulates electronic profile and vector space.[5] | [5] |

| 1,2,4-Triazole | Stable, maintains H-bond acceptor properties. Can serve as a non-classical bioisostere.[2][6] | [2][6] |

| Sulfonamide | Increases hydrophobicity and solubility. The tetrahedral geometry can mimic a transition state.[6] | [6] |

| Urea | Conserves H-bond donor/acceptor pattern and can increase distance between moieties.[6] | [6] |

| Retro-amide | Reverses the amide bond (NH-CO to CO-NH). Can dramatically alter H-bonding patterns and improve selectivity.[2] | [2] |

| Trifluoroethylamine | The electronegative CF3 group mimics the carbonyl, enhancing metabolic stability against proteolysis.[2] |[2] |

The 6-Methoxypyridine Moiety (Fragment C)